molecular formula C7H6ClN3S B2380425 7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 1683576-18-2

7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B2380425
CAS No.: 1683576-18-2
M. Wt: 199.66
InChI Key: QXYAYYLDSBQZMG-UHFFFAOYSA-N
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Description

7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that contains both thiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with ethyl chloroformate under basic conditions to form the intermediate, which is then cyclized with cyanamide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[5,4-d]pyrimidines .

Scientific Research Applications

7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine is unique due to the presence of both chloro and ethyl groups, which can influence its reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

7-chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-2-4-11-5-6(8)9-3-10-7(5)12-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYAYYLDSBQZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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